2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline

Lipophilicity Phase Partitioning Computational ADME

This extremely lipophilic 2-aryl-1,10-phenanthroline (XLogP3-AA=15.2) is designed for applications requiring quantitative organic-phase partitioning, such as nuclear waste remediation or precious metal recovery. The long dodecyloxy chains drive van der Waals self-assembly for liquid-crystalline and supramolecular gel design. As a direct precursor to IPDOP-type ligands for Mo₃S₇ clusters with ratiometric anion sensing (λₑₘ 430-450 nm, ~90 nm shift with F⁻/OH⁻/AcO⁻), it enables unique luminescent probes. Its enhanced hydrophobicity also makes it the optimal ligand for Ru(II) photosensitizers in lipid-nanocarrier PDT/PACT delivery platforms.

Molecular Formula C42H60N2O2
Molecular Weight 624.9 g/mol
CAS No. 651027-51-9
Cat. No. B12591579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline
CAS651027-51-9
Molecular FormulaC42H60N2O2
Molecular Weight624.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=C(C=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)OCCCCCCCCCCCC
InChIInChI=1S/C42H60N2O2/c1-3-5-7-9-11-13-15-17-19-21-32-45-39-30-28-37(34-40(39)46-33-22-20-18-16-14-12-10-8-6-4-2)38-29-27-36-26-25-35-24-23-31-43-41(35)42(36)44-38/h23-31,34H,3-22,32-33H2,1-2H3
InChIKeyFVJNDKHYIVCYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline (CAS 651027-51-9): Procurement-Relevant Physicochemical & Structural Profile


2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline (CAS 651027-51-9) is a 2-aryl-substituted 1,10-phenanthroline derivative with a molecular formula of C₄₂H₆₀N₂O₂ and a molecular weight of 624.9 g/mol [1]. It retains the strong bidentate chelating phenanthroline core but is distinguished by a 3,4-bis(dodecyloxy)phenyl substituent that imparts extreme lipophilicity (computed XLogP3-AA = 15.2) and high conformational flexibility (25 rotatable bonds) [1]. This structural combination is characteristic of ligands designed for applications where enhanced organic-phase solubility, tunable self-assembly, or integration into hydrophobic matrices are required.

Why Generic 2-Aryl-1,10-phenanthroline Substitution Fails for Lipophilic Ligand Procurement


Simple 2-aryl-1,10-phenanthrolines such as 2-phenyl-1,10-phenanthroline (XLogP3-AA = 4.1) and 4,7-diphenyl-1,10-phenanthroline (BPhen, XLogP3-AA ≈ 6.5) are insufficient for applications demanding solubility in highly non-polar media, integration into lipid-like environments, or controlled self-assembly in organic solvents [1][2][3]. The target compound's 3,4-bis(dodecyloxy)phenyl substitution increases lipophilicity by over 11 log units relative to the unsubstituted 2-phenyl analog while preserving the phenanthroline chelating geometry [1][2]. This quantitative leap in hydrophobicity dictates that generic aryl analogs cannot serve as functional substitutes without fundamentally altering phase-transfer, aggregation, or interfacial behavior.

Quantitative Differentiation Guide: 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline vs. Closest Analogues


Extreme Lipophilicity Advantage: XLogP3-AA Comparison with 2-Phenyl-1,10-phenanthroline

The target compound exhibits a computed XLogP3-AA of 15.2, compared to 4.1 for the closest simple 2-aryl analogue, 2-phenyl-1,10-phenanthroline [1][2]. This 11.1 log-unit increase corresponds to an approximately 1.3 × 10¹¹-fold higher theoretical partitioning into n-octanol over water, making the target compound vastly more lipophilic. The difference arises from the two twelve-carbon dodecyloxy chains, which contribute roughly 5.5 log units each compared to the hydrogen atoms they replace on the phenyl ring.

Lipophilicity Phase Partitioning Computational ADME

Conformational Flexibility: Rotatable Bond Count vs. Rigid 2-Aryl Analogues

The target compound possesses 25 freely rotatable bonds, predominantly from its two dodecyloxy chains, compared to only 1 rotatable bond in 2-phenyl-1,10-phenanthroline [1][2]. This 25-fold increase in rotational degrees of freedom has direct consequences for entropy-driven assembly processes, solubility, and the compound's ability to adopt conformations that accommodate large or sterically demanding metal centers. High conformational flexibility is a known prerequisite for liquid-crystalline behavior and for amphiphilic self-assembly in organic solvents.

Molecular Flexibility Self-Assembly Ligand Preorganization

Luminescence in Molybdenum Cluster Complexes: IPDOP–Mo₃S₇ vs. BPhen–Mo₃S₇ and tmphen–Mo₃S₇ Complexes

The imidazo-fused derivative of the target compound (IPDOP) forms luminescent Mo₃S₇X₄(IPDOP) cluster complexes with emission maxima at approximately 450 nm in DMF and 435 nm in dichloromethane upon 330 nm excitation [1]. The Cl⁻ variant (complex 2) achieves a fluorescence quantum yield (φF) of 0.15 and an emission lifetime (τ) of 7.5 ns in DMF [1]. Critically, IPDOP-containing clusters exhibit an emission redshift of ~90 nm upon addition of proton-abstracting anions (F⁻, OH⁻, AcO⁻)—a distinctive anion-sensing behavior not reported for the corresponding BPhen (4,7-diphenyl-1,10-phenanthroline) or tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) analogues in the same study [1].

Photoluminescence Molybdenum Clusters Anion Sensing

High-Value Application Scenarios for 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline


Luminescent Anion Sensors Based on Trinuclear Molybdenum Cluster Complexes

The compound serves as a direct precursor to IPDOP-type imidazo-phenanthroline ligands for Mo₃S₇ clusters. These clusters exhibit photoluminescence in the blue region (λₑₘ ≈ 430–450 nm) with quantum yields up to 0.15 and nanosecond-range lifetimes (~7.5 ns) [1]. Their unique ~90 nm emission redshift in the presence of F⁻, OH⁻, or AcO⁻ anions enables ratiometric or turn-on fluorescence sensing in organic media, a capability not shared by clusters bearing simpler phenanthroline ligands such as BPhen or tmphen [1].

Lipophilic Metal Extraction and Phase-Transfer Catalysis Ligands

With an XLogP3-AA of 15.2 and 25 rotatable bonds [1], the compound is exceptionally well-suited for designing metal extraction agents that partition quantitatively into non-polar organic phases. Its >11 log-unit lipophilicity advantage over 2-phenyl-1,10-phenanthroline [1][2] makes it the preferred scaffold when aqueous-to-organic phase transfer efficiency is the primary design criterion, such as in nuclear waste remediation or precious metal recovery from aqueous leachates.

Self-Assembled Nanostructured Materials and Liquid-Crystalline Metallomesogens

The long dodecyloxy chains promote van der Waals-driven self-organization in organic solvents, a prerequisite for forming liquid-crystalline phases and ordered nanostructures. The high conformational flexibility (25 rotatable bonds) [1] facilitates the adaptive molecular packing required for thermotropic mesomorphism, positioning this compound as a building block for metallomesogens and supramolecular gels that demand both strong metal-chelation and mesogenic behavior.

Hydrophobic Matrix-Dispersible Photocatalysts and Photosensitizers

Derivatives of bis(dodecyloxy)phenyl-phenanthroline have been employed in ruthenium(II) polypyridyl complexes for photodynamic therapy (PDT) and photoactivated chemotherapy (PACT), where the lipophilic chains enable encapsulation in lipid-based nanocarriers [1]. This compound's combination of phenanthroline chelation and extreme hydrophobicity makes it an optimal ligand choice for developing photosensitizers intended for lipid-nanoparticle or polymeric micelle delivery platforms.

Quote Request

Request a Quote for 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.